2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide
Overview
Description
The compound appears to contain an isoindoline dione group (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl), which is a type of heterocyclic compound. This group is attached to an acetamide moiety (N-[(4-methoxyphenyl)(phenyl)methyl]acetamide), which includes a methoxyphenyl and phenylmethyl group attached to a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and the isoindoline dione group. The exact structure would depend on the specific spatial arrangement of these groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some general predictions can be made based on its functional groups. For example, the presence of the amide group could result in the compound having a relatively high boiling point due to the ability to form hydrogen bonds .Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or bind to isoindoline structures
Mode of Action
Based on its structural similarity to other isoindoline compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions could induce conformational changes in the target proteins, affecting their activity.
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Isoindoline structures are often found in biologically active compounds, suggesting this compound could potentially influence a variety of biochemical pathways .
Pharmacokinetics
Its bioavailability could be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown and would depend on its specific targets and the pathways they are involved in .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature could affect the compound’s structure and therefore its ability to interact with its targets . Additionally, the presence of other molecules could either compete with the compound for its targets or alter its bioavailability .
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[(4-methoxyphenyl)-phenylmethyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4/c1-30-18-13-11-17(12-14-18)22(16-7-3-2-4-8-16)25-21(27)15-26-23(28)19-9-5-6-10-20(19)24(26)29/h2-14,22H,15H2,1H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGPYZMIQGIOCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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